4-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one
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Description
Scientific Research Applications
Thermo-physical Characterization
Compounds containing the 1,3,4-oxadiazole moiety, similar to the structure , have been systematically characterized for their thermo-physical properties. Studies such as the one by Godhani et al. (2013) on 1,3,4-oxadiazole derivatives have elucidated various thermodynamic parameters like density, viscosity, ultrasonic sound velocity, and others in different solvents, which could provide insights into the physical properties and interactions of similar compounds (Godhani, Dobariya, Sanghani, & Mehta, 2013).
Antimicrobial and Antifungal Evaluation
Compounds with a structure incorporating oxadiazole and isoquinoline units have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, Sirgamalla and Boda (2019) synthesized 1,3,4-oxadiazol-2-yl)methoxy)phenyl)-1H-benzo[de] isoquinoline-1,3(2H)-dione derivatives and tested them against various bacterial and fungal strains, demonstrating the potential of such structures in antimicrobial research (Sirgamalla & Boda, 2019).
Electroluminescence and Photophysical Studies
Isoquinoline derivatives have been explored for their electroluminescent properties, as highlighted by Nagarajan et al. (2014), who synthesized highly fluorescent isoquinoline π-conjugated imidazole derivatives. These studies investigate the photophysical, electrochemical, and thermal properties, offering a potential application in the development of organic light-emitting diodes (OLEDs) and understanding the structure-property relationships in such compounds (Nagarajan, Prakash, Velmurugan, Shakti, Katiyar, Venuvanalingam, & Renganathan, 2014).
Corrosion Inhibition Studies
Oxadiazole derivatives have also been investigated for their role as corrosion inhibitors. Bouklah et al. (2006) studied the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid medium, revealing the efficiency and mechanism of corrosion inhibition, which could be relevant for similar structures in material science research (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Properties
IUPAC Name |
4-[3-(3-methoxy-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4/c1-17(2)34-24-14-11-19(15-25(24)33-4)26-29-27(35-30-26)23-16-31(20-12-9-18(3)10-13-20)28(32)22-8-6-5-7-21(22)23/h5-17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSHFMNMLHMPFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)OC(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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